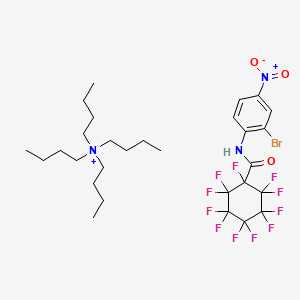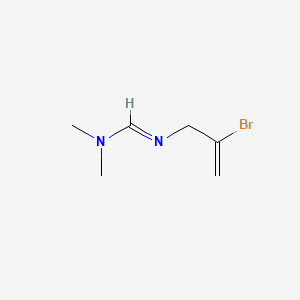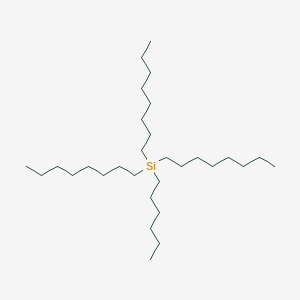![molecular formula C26H43BrO10 B14326707 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene CAS No. 102096-98-0](/img/structure/B14326707.png)
36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene typically involves multi-step organic reactions. A common approach includes the following steps:
Formation of the Polyether Backbone: This involves the polymerization of ethylene oxide or similar monomers to form the polyether chain.
Cyclization: The linear polyether is then cyclized using specific catalysts to form the bicyclic structure.
Bromination: The final step involves the selective bromination of the compound at the desired position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ether linkages, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of the hydrogenated polyether.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as part of drug delivery systems due to their ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, the compound is used in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the polyether backbone can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene: Similar polyether structure but with fewer ether linkages and no bromine atom.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Another polyether compound with a different functional group (hydroxyl) instead of bromine.
Uniqueness
The uniqueness of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene lies in its combination of a bromine atom and a highly flexible polyether backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
102096-98-0 |
|---|---|
分子式 |
C26H43BrO10 |
分子量 |
595.5 g/mol |
IUPAC名 |
36-bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene |
InChI |
InChI=1S/C26H43BrO10/c27-26-24-2-1-3-25(26)23-37-21-19-35-17-15-33-13-11-31-9-7-29-5-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-24/h1-3H,4-23H2 |
InChIキー |
PVIHNMIRAYVQPU-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCOCC2=CC=CC(=C2Br)COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
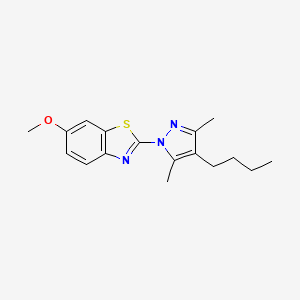
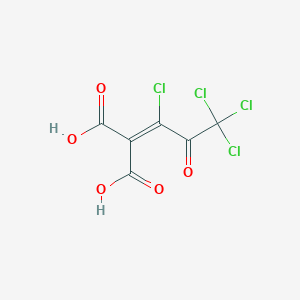

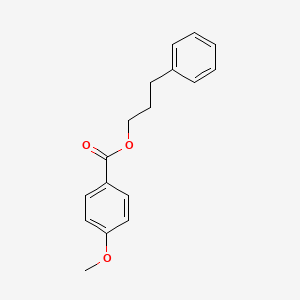


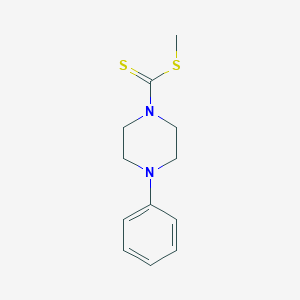
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

